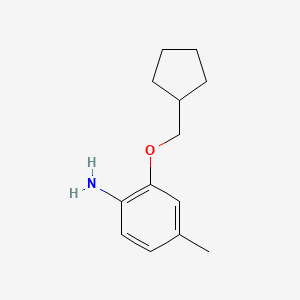

2-(Cyclopentylmethoxy)-4-methylaniline

Descripción general

Descripción

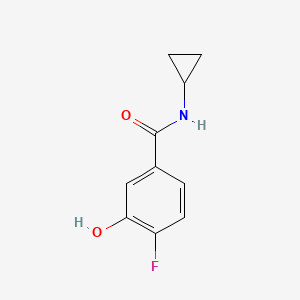

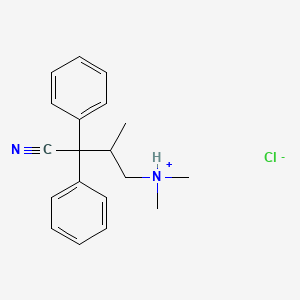

2-(Cyclopentylmethoxy)-4-methylaniline, or 2-CPMMA, is a synthetic organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a pungent odor and a melting point of -15°C. 2-CPMMA is a member of the aniline family of compounds and is used in a variety of laboratory experiments, including those involving biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Oxidative N-Dealkylation and Cyclopropyl Group Fate

Research on cyclopropylamines, including compounds related to 2-(Cyclopentylmethoxy)-4-methylaniline, has shown that oxidative N-dealkylation processes, as catalyzed by enzymes like horseradish peroxidase, play a critical role in understanding the metabolic fate of these compounds. Studies suggest that the oxidative process leads to the formation of highly reactive intermediates, with implications for designing probes to investigate enzyme catalysis further (Shaffer, Morton, & Hanzlik, 2001).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis using N-hydroxyphthalimide has been applied to the [4+2] cyclization of N-methylanilines with maleimides, highlighting an efficient method for constructing complex heterocycles under mild conditions. This approach is significant for the synthesis of compounds related to 2-(Cyclopentylmethoxy)-4-methylaniline, offering a pathway to tricyclic structures with potential pharmaceutical applications (Yadav & Yadav, 2017).

Copper-Catalyzed Oxidative Cyclization

The copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes, utilizing molecular oxygen, presents a novel method for the synthesis of tetrahydroquinolines. This methodology, applicable to derivatives of 2-(Cyclopentylmethoxy)-4-methylaniline, underscores the importance of copper catalysis in facilitating efficient bond formations (Nishino, Hirano, Satoh, & Miura, 2011).

Antioxidant Activity of Novel Oxime Derivatives

A study on oxime derivatives synthesized from reactions involving chloro-isonitrosoacetophenone and methylanilines (including 2-chloro-4-methylaniline) demonstrated significant antioxidant activities. These compounds, by inhibiting lipid peroxidation and scavenging oxidative stress, contribute to the development of new antioxidant agents with potential therapeutic applications (Topçu, Ozen, Bal, & Taş, 2021).

Electrochemical Sensing Applications

The development of electrochemical sensors for the detection of environmental contaminants such as MCPA and its metabolite 4-chloro-2-methylphenol showcases the applicability of aniline derivatives in environmental monitoring. These sensors, based on polyaniline/carbon nanotube matrices, offer a robust method for the real-time detection of pollutants in natural waters (Rahemi, Garrido, Borges, Brett, & Garrido, 2015).

Propiedades

IUPAC Name |

2-(cyclopentylmethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-6-7-12(14)13(8-10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPBWGLKXBEKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethoxy)-4-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)

![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)

![1-Boc-4-[(4-Chlorophenyl)hydroxymethyl]piperidine](/img/structure/B3148250.png)